molecular formula C12H23N3O3 B13506803 Tert-butyl 3-[(methylcarbamoyl)methyl]piperazine-1-carboxylate

Tert-butyl 3-[(methylcarbamoyl)methyl]piperazine-1-carboxylate

Cat. No.: B13506803
M. Wt: 257.33 g/mol
InChI Key: IWPGXEQULKWBLV-UHFFFAOYSA-N
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Description

Tert-butyl 3-[(methylcarbamoyl)methyl]piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a tert-butyl group, a methylcarbamoyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[(methylcarbamoyl)methyl]piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

    Reaction of Piperazine with Tert-butyl Chloroformate: Piperazine is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine. This step results in the formation of tert-butyl piperazine-1-carboxylate.

    Reaction with Methyl Isocyanate: The intermediate product is then reacted with methyl isocyanate to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-[(methylcarbamoyl)methyl]piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Halogens, nucleophiles; reactions are often conducted in polar solvents under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Tert-butyl 3-[(methylcarbamoyl)methyl]piperazine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-[(methylcarbamoyl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells. The exact mechanism depends on the context of its application and the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate
  • 1-Boc-piperazine
  • Tert-butyl (3R)-3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 3-[(methylcarbamoyl)methyl]piperazine-1-carboxylate is unique due to its specific combination of functional groups and its piperazine ring structure. This uniqueness imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C12H23N3O3

Molecular Weight

257.33 g/mol

IUPAC Name

tert-butyl 3-[2-(methylamino)-2-oxoethyl]piperazine-1-carboxylate

InChI

InChI=1S/C12H23N3O3/c1-12(2,3)18-11(17)15-6-5-14-9(8-15)7-10(16)13-4/h9,14H,5-8H2,1-4H3,(H,13,16)

InChI Key

IWPGXEQULKWBLV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)CC(=O)NC

Origin of Product

United States

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